1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid
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Overview
Description
1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two carboxylic acid groups at positions 3 and 5 of the pyrazole ring, along with an ethyl group at position 1. It is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethylpyrazole using potassium permanganate in an aqueous medium. The reaction is typically carried out at elevated temperatures (85-90°C) for about 2 hours, followed by filtration and acidification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The ethyl group or carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can produce alcohols or esters.
Scientific Research Applications
1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions and coordinate with metal ions, affecting biochemical pathways .
Comparison with Similar Compounds
1H-Pyrazole-3,5-dicarboxylic acid: Lacks the ethyl group, making it less hydrophobic.
3,5-Dimethylpyrazole: Contains methyl groups instead of carboxylic acids, altering its reactivity and solubility.
1-Ethyl-3,5-dimethylpyrazole: Similar structure but with methyl groups instead of carboxylic acids.
Uniqueness: 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
1-ethylpyrazole-3,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-9-5(7(12)13)3-4(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQQOEKKEZSEGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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